

# ARRY-440 (Claturafenib): A Technical Whitepaper on the Pan-Mutant BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ARRY-440, also known as Claturafenib or PF-07799933, is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF kinase.[1][2][3] This document provides a comprehensive technical overview of ARRY-440, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. All quantitative data are summarized in structured tables for ease of reference.

## **Chemical Structure and Properties**

ARRY-440 is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic rings, contributing to its high affinity and selectivity for the BRAF kinase.

Table 1: Chemical Identifiers and Properties of ARRY-440



| Property          | Value                                                                                                                                                                    | Reference |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide                                                | [4]       |  |
| Synonyms          | Claturafenib, PF-07799933,<br>ARRY-440                                                                                                                                   | [4]       |  |
| Molecular Formula | C18H15Cl2F2N5O3S                                                                                                                                                         | [4]       |  |
| Molecular Weight  | 490.31 g/mol                                                                                                                                                             | [4]       |  |
| CAS Number        | 2754408-94-9                                                                                                                                                             | [4]       |  |
| SMILES            | CN1C=NC2=C(C(=C(C=C2)N<br>C3=C(C(=CC=C3F)NS(=O)<br>(=O)N4CC(C4)F)CI)CI)C1=O                                                                                              | [5]       |  |
| InChI             | InChI=1S/C18H15Cl2F2N5O3<br>S/c1-25-10-20-13-8-<br>12(21)14(15(18(25)26)19-<br>13)22-11-5-4-7(23)6-9(11)24-<br>31(27,28)27-2-3(22)1-27/h4-<br>6,8,10,24H,1-3H2,(H,22,26) | [5]       |  |

Table 2: Physicochemical Properties of ARRY-440



| Property                                                              | Value                                                   | Reference |
|-----------------------------------------------------------------------|---------------------------------------------------------|-----------|
| Solubility                                                            | 10 mM in DMSO                                           | [1]       |
| ≥ 2.5 mg/mL in 10% DMSO +<br>40% PEG300 + 5% Tween 80<br>+ 45% Saline | [2][6]                                                  |           |
| ≥ 2.5 mg/mL in 10% DMSO +<br>90% (20% SBE-β-CD in<br>Saline)          | [6]                                                     |           |
| ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil                                | [6]                                                     |           |
| Storage                                                               | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2][4]    |

# **Mechanism of Action and Biological Activity**

ARRY-440 is a selective, ATP-competitive inhibitor of both monomeric (Class I) and dimeric (Class II and III) BRAF mutants.[4] Its mechanism of action involves binding to the kinase domain of BRAF, thereby inhibiting its activity and disrupting the downstream MEK-ERK signaling pathway.[3] A key feature of ARRY-440 is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF-CRAF dimers, which is thought to contribute to a wider therapeutic index.[1][7]

## **Signaling Pathway**

The following diagram illustrates the role of ARRY-440 in the BRAF signaling pathway.





Click to download full resolution via product page

Caption: ARRY-440 inhibits both monomeric and dimeric forms of mutant BRAF.

# **In Vitro Activity**

ARRY-440 demonstrates potent and broad inhibition of phosphorylated ERK (pERK) levels across a panel of cancer cell lines harboring various BRAF mutations.

Table 3: In Vitro Inhibitory Activity of ARRY-440



| BRAF Mutation<br>Class           | IC50 Range (nM) | Cell Line Example | Reference |
|----------------------------------|-----------------|-------------------|-----------|
| Class I (V600)                   | 0.7 - 7         | HT29 (1.6 nM)     | [4][6][8] |
| Class II                         | 10 - 14         | -                 | [4][8]    |
| Class III                        | 0.8 - 7.8       | -                 | [4][8]    |
| Indel                            | 113 - 179       | -                 | [4][8]    |
| Acquired BRAF p61 splice variant | 59              | -                 | [4][8]    |
| Acquired NRASQ61K                | 16              | -                 | [4][8]    |
| BRAF Wild-Type                   | ≥ 9800          | -                 | [4][8]    |

# Experimental Protocols Co-Immunoprecipitation of Endogenous RAF Proteins

This protocol describes the methodology used to assess the effect of ARRY-440 on the dimerization of RAF proteins.



Click to download full resolution via product page

**Caption:** Workflow for Co-Immunoprecipitation of RAF proteins.

#### Methodology:

- Cell Culture: MEL21514 or A375-NRASQ61K cells are plated at a density of 1.5 x 10^7 cells per 150-mm dish.[8]
- Treatment: Cells are incubated at 37°C and 5% CO2 with either DMSO (vehicle control) or the indicated concentrations of ARRY-440 for 1 hour.[8]



- Cell Lysis: Cell lysates are harvested in 1 mL per dish of magnesium lysis buffer (25 mmol/L HEPES pH 7.5, 75 mmol/L NaCl, 5 mmol/L MgCl2, 5% glycerol, and 0.1% NP-40)
   supplemented with HALT protease/phosphatase inhibitor cocktail.[8]
- Immunoprecipitation: The cell lysate is incubated with a primary antibody specific to the target RAF protein overnight at 4°C with rotation.
- Bead Capture: Protein A/G magnetic beads are added to the lysate and incubated for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
- Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the RAF proteins of interest to assess dimerization.

### Isothermal Stability Shift Dose-Response Assay (ITDR)

This assay is used to determine the binding affinity of ARRY-440 to its target protein in a cellular context.

#### Methodology:

- Cell Preparation: Trypsinized A375 cell pellets are resuspended in PBS.[8]
- Compound Treatment: Cells are treated with DMSO or varying concentrations of ARRY-440 (0.122 to 2,000 nmol/L) for 30 minutes at 37°C.[8]
- Thermal Challenge: The cells are heated to 50°C for 3 minutes in a thermal cycler.[8]
- Centrifugation: The heated cells are promptly centrifuged at 4,700 rpm for 30 seconds at 4°C to pellet the aggregated, unstable proteins.[8]
- Analysis: The supernatant containing the soluble, stabilized protein is collected and analyzed by a suitable method (e.g., Western blot or ELISA) to quantify the amount of target protein



that remained soluble, from which the binding affinity can be calculated.

# **Preclinical and Clinical Development**

ARRY-440 has demonstrated broad in vivo anti-tumor activity against both BRAF V600E and non-V600 mutations in xenograft models.[1] Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a common occurrence in BRAF-mutant cancers.[1]

A Phase 1 clinical trial (NCT05355701) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with other therapies in patients with advanced solid tumors harboring BRAF alterations.[5][9] [10] The study employs a novel, rapid pharmacokinetics-informed dose-escalation design to accelerate the determination of the optimal dose.[4][8]

## Conclusion

ARRY-440 (Claturafenib) is a next-generation, brain-penetrant, pan-mutant BRAF inhibitor with a promising preclinical profile. Its unique mechanism of disrupting BRAF dimers while sparing wild-type RAF signaling addresses key resistance mechanisms to existing therapies. Ongoing clinical evaluation will further elucidate its therapeutic potential in patients with BRAF-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PF-07799933 (Claturafenib, ARRY-440) | mutant BRAF inhibitor | Probechem Biochemicals [probechem.com]
- 2. Claturafenib | PF-07799933 | selective BRAF inhibitor | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. invivochem.net [invivochem.net]



- 5. claturafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Claturafenib (PF-07799933; ARRY-440) | 2754408-94-9 | pan-mutant BRAF inhibitor | InvivoChem [invivochem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [ARRY-440 (Claturafenib): A Technical Whitepaper on the Pan-Mutant BRAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680068#arry-440-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com